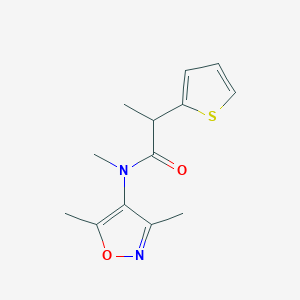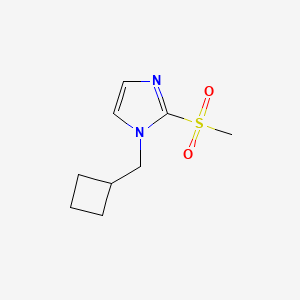
1-(Cyclobutylmethyl)-2-methylsulfonylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclobutylmethyl)-2-methylsulfonylimidazole, also known as CBMI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CBMI is a heterocyclic compound that contains a five-membered imidazole ring, which is substituted with a cyclobutylmethyl group and a methylsulfonyl group. In
Aplicaciones Científicas De Investigación
1-(Cyclobutylmethyl)-2-methylsulfonylimidazole has been found to have potential applications in various fields of scientific research. One of the major areas of interest is in the field of medicinal chemistry, where 1-(Cyclobutylmethyl)-2-methylsulfonylimidazole has been investigated for its potential as a drug candidate. 1-(Cyclobutylmethyl)-2-methylsulfonylimidazole has been shown to exhibit antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 1-(Cyclobutylmethyl)-2-methylsulfonylimidazole has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of 1-(Cyclobutylmethyl)-2-methylsulfonylimidazole is not fully understood, but it is believed to involve the inhibition of key enzymes or receptors involved in various biological processes. For example, 1-(Cyclobutylmethyl)-2-methylsulfonylimidazole has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of pro-inflammatory prostaglandins. 1-(Cyclobutylmethyl)-2-methylsulfonylimidazole has also been shown to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA.
Biochemical and Physiological Effects:
1-(Cyclobutylmethyl)-2-methylsulfonylimidazole has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial and anti-inflammatory properties, 1-(Cyclobutylmethyl)-2-methylsulfonylimidazole has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. 1-(Cyclobutylmethyl)-2-methylsulfonylimidazole has also been shown to have an inhibitory effect on the proliferation of cancer cells, making it a potential candidate for the development of anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(Cyclobutylmethyl)-2-methylsulfonylimidazole is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. 1-(Cyclobutylmethyl)-2-methylsulfonylimidazole is also stable under a range of conditions, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of 1-(Cyclobutylmethyl)-2-methylsulfonylimidazole is its low solubility in water, which may limit its potential applications in certain areas of research.
Direcciones Futuras
There are several future directions for research related to 1-(Cyclobutylmethyl)-2-methylsulfonylimidazole. One potential area of interest is the development of 1-(Cyclobutylmethyl)-2-methylsulfonylimidazole-based drugs for the treatment of bacterial infections and inflammatory diseases. Another potential area of interest is the investigation of the anticancer properties of 1-(Cyclobutylmethyl)-2-methylsulfonylimidazole, with a focus on elucidating its mechanism of action and identifying potential drug targets. Additionally, further research is needed to explore the potential applications of 1-(Cyclobutylmethyl)-2-methylsulfonylimidazole in other areas of scientific research, such as materials science and catalysis.
Métodos De Síntesis
The synthesis of 1-(Cyclobutylmethyl)-2-methylsulfonylimidazole involves the reaction of 2-methylsulfonyl-1H-imidazole with cyclobutanemethanol in the presence of a suitable base. The reaction is typically carried out under reflux conditions in a suitable solvent, such as dichloromethane or tetrahydrofuran. The resulting product is then purified by column chromatography to obtain pure 1-(Cyclobutylmethyl)-2-methylsulfonylimidazole.
Propiedades
IUPAC Name |
1-(cyclobutylmethyl)-2-methylsulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-14(12,13)9-10-5-6-11(9)7-8-3-2-4-8/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYJGQPEOIVEHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CN1CC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7585013.png)
![[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7585021.png)
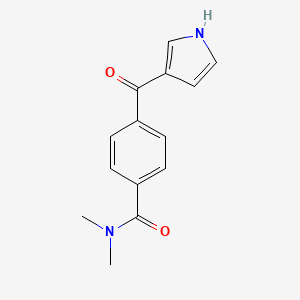
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide](/img/structure/B7585039.png)
![2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7585043.png)
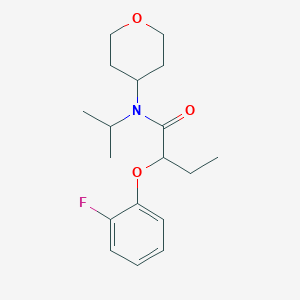
![[4-(Oxolan-3-yloxy)piperidin-1-yl]-piperidin-1-ylmethanone](/img/structure/B7585062.png)
![3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7585066.png)
![3-[(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylmethyl]benzamide](/img/structure/B7585081.png)
![3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7585088.png)
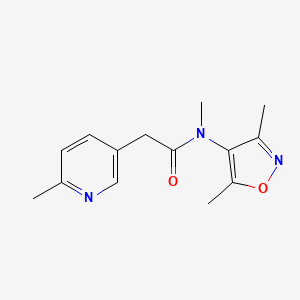
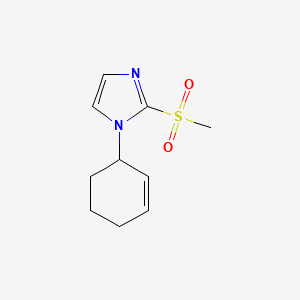
![1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585122.png)
